molecular formula C18H27ClN2O2 B592170 tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride CAS No. 889139-52-0

tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride

Cat. No.: B592170
CAS No.: 889139-52-0
M. Wt: 338.876
InChI Key: VZPJVDIMBQBNBX-UHFFFAOYSA-N
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Description

tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which can influence its biological activity and pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine. Substitution reactions can introduce various functional groups, such as azides or halides.

Scientific Research Applications

tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of spirocyclic structures on biological systems.

    Medicine: This compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound, leading to its biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylic acid tert-butyl ester
  • Spirocyclic oxindoles
  • Spirocyclic piperidines

Uniqueness

tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which can impart distinct physicochemical properties. Compared to other spirocyclic compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-12-14-6-4-5-7-15(14)18(13-20)8-10-19-11-9-18;/h4-7,19H,8-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJVDIMBQBNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3(C1)CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678293
Record name tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889139-52-0
Record name tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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